molecular formula C9H13NO4 B2927576 5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid CAS No. 153195-41-6

5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid

Cat. No.: B2927576
CAS No.: 153195-41-6
M. Wt: 199.206
InChI Key: YSVHVEDBGWJYSI-UHFFFAOYSA-N
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Description

5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid is a useful research compound. Its molecular formula is C9H13NO4 and its molecular weight is 199.206. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVHVEDBGWJYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153195-41-6
Record name 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid
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Synthetic Methodologies for 5 2,5 Dioxopyrrolidin 1 Yl Pentanoic Acid and Its Functional Congeners

Classical and Contemporary Synthetic Routes to the Pentanoic Acid Scaffold Bearing a Succinimide (B58015) Moiety

The fundamental structure of 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid combines a five-carbon carboxylic acid with a terminal succinimide group. Synthetic strategies generally approach this target by either forming the succinimide ring onto a pentanoic acid precursor or by attaching the pentanoic acid chain to a pre-existing succinimide moiety.

Approaches Involving Cyclization Reactions for Pyrrolidinedione Formation

A prevalent method for the formation of the pyrrolidine-2,5-dione (succinimide) ring is through the cyclization of an appropriate precursor. One of the most direct routes involves the reaction of 5-aminopentanoic acid with succinic anhydride (B1165640). This reaction typically proceeds by heating the two reagents together, often in a high-boiling solvent, to facilitate the dehydration and subsequent ring closure to form the imide.

Another strategy involves the cyclization of N-substituted-2-alleneamides, which can be prepared through a one-pot Ugi reaction. This method provides a pathway to pyrrolidin-5-one-2-carboxamides under mild, transition-metal-free conditions. researchgate.net While not a direct synthesis of the target molecule, it demonstrates a contemporary approach to forming the core pyrrolidone structure. More complex pyrrolidinedione derivatives can be synthesized from nitromethane (B149229) and coumarin (B35378) via a process that includes a Michael addition, a Nef-type rearrangement, and a final cyclization step. nih.govdocumentsdelivered.com

Strategies for Incorporating the Pentanoic Acid Chain

The incorporation of the pentanoic acid chain is a key step in the synthesis. As mentioned, utilizing 5-aminopentanoic acid as a starting material directly introduces the desired carbon chain.

Alternatively, the synthesis can begin with a pre-formed succinimide ring, and the pentanoic acid chain can be appended. This might involve the alkylation of succinimide with a suitable 5-halopentanoate derivative. Another approach could involve the Wittig reaction or similar olefination strategies on a succinimide-bearing aldehyde, followed by reduction and oxidation to yield the carboxylic acid.

Preparation of Activated Esters and Derivatives for Advanced Applications

The carboxylic acid group of this compound is often activated to facilitate its reaction with nucleophiles, particularly the amino groups of proteins and other biomolecules. The most common form of activation is the conversion to an N-hydroxysuccinimide (NHS) ester.

Synthesis of N-Hydroxysuccinimide Esters of Pentanoic Acid Derivatives

The synthesis of the N-hydroxysuccinimide ester of this compound creates a homobifunctional crosslinker, as the resulting molecule contains two succinimide-related moieties. This activated ester is highly reactive towards primary amines, forming stable amide bonds.

A widely used method for the synthesis of NHS esters involves the coupling of the carboxylic acid with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) as a coupling agent. researchgate.net Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.cominterchim.fr The reaction proceeds through the formation of a reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the desired ester. researchgate.net

DCC is highly effective, but the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents, which can complicate purification. peptide.com EDC, on the other hand, produces a water-soluble urea (B33335) byproduct, making it easier to remove during aqueous workup procedures. interchim.fr For this reason, EDC is often the preferred reagent, especially in biochemical applications. thermofisher.com The addition of catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) and 1-hydroxybenzotriazole (B26582) (HOBt) can enhance the reaction rate and suppress side reactions. nih.govresearchgate.net

Table 1: Comparison of Common Carbodiimides

ReagentFull NameByproductKey Characteristics
DCC N,N'-DicyclohexylcarbodiimideDicyclohexylurea (DCU)Insoluble byproduct, less allergenic than DIC. peptide.cominterchim.fr
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble ureaWater-soluble byproduct, easy to handle solid. interchim.fr

This table provides a summary of the key features of DCC and EDC.

An alternative to carbodiimide-mediated coupling is the use of N,N'-Disuccinimidyl carbonate (DSC). sigmaaldrich.comlookchem.com This reagent can be used for the synthesis of N-succinimidyl esters from N-protected amino acids. lookchem.com DSC acts as a coupling agent and can facilitate the formation of the activated ester. lookchem.com This method can be advantageous as it avoids the formation of urea byproducts. researchgate.net

Another recently developed method for the synthesis of active esters, including NHS esters, involves the use of triphenylphosphine, iodine, and triethylamine. organic-chemistry.org This protocol avoids the need for carbodiimides and operates at room temperature, offering a simple and cost-effective alternative. organic-chemistry.org

Optimized Reaction Conditions for Enhanced Yield and Purity

Key variables that are systematically investigated during optimization include the choice of coupling agents, solvents, reaction temperature, and stoichiometry of reactants. numberanalytics.com For instance, the selection of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), and the solvent, often an anhydrous aprotic solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF), can significantly impact reaction outcomes. researchgate.net

The process of optimization often involves a systematic approach where one variable is changed at a time (OVAT) or through more complex experimental designs like factorial design to identify significant effects and interactions between variables. numberanalytics.com Statistical analysis and reaction monitoring are crucial for interpreting the results and identifying the most effective conditions. numberanalytics.comnih.gov

The following interactive table illustrates a hypothetical optimization study for the synthesis of an N-succinimidyl ester, showcasing how varying conditions can affect the product yield and purity.

EntryCoupling AgentSolventTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity (%)
1DCCDCM0 to 25127590
2EDCDCM0 to 25128295
3EDCDMF0 to 25128594
4EDCDCM0248097
5 (Optimized)EDCDCM0 to 25188898

Data in this table is illustrative and serves to demonstrate the concept of reaction optimization.

Control of Stereochemistry in Asymmetric Synthesis of Related Analogues

The synthesis of chiral succinimide derivatives often requires precise control over stereochemistry, as different stereoisomers can exhibit varied biological activities. nih.govresearchgate.net Asymmetric synthesis strategies are employed to produce enantiomerically enriched or diastereomerically pure compounds.

A powerful method for achieving stereocontrol is through catalyst-directed synthesis. For example, the stereodivergent synthesis of chiral 3,4-disubstituted succinimides can be accomplished via Rh-catalyzed asymmetric transfer hydrogenation. nih.govresearchgate.net In this approach, the choice of reaction conditions, particularly the amount of base used, can selectively favor the formation of either syn- or anti- diastereomers with high enantioselectivity (up to >99% ee) and diastereoselectivity (up to >99:1 dr). nih.govresearchgate.net This allows for the targeted synthesis of all four possible stereoisomers from a common precursor. nih.govresearchgate.net

The following table summarizes the results from a study on stereodivergent synthesis, highlighting the influence of reaction conditions on the stereochemical outcome.

Catalyst SystemBase (equiv.)Major Product ConfigurationDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Tethered Rh-catalystLowanti-3-hydroxy-4-substituted-succinimide>99:1>99 nih.govresearchgate.net
Tethered Rh-catalystHighsyn-3-hydroxy-4-substituted-succinimide>99:1>99 nih.govresearchgate.net

Another strategy involves the use of chiral auxiliaries or reagents. In the total synthesis of complex natural products, asymmetric reactions are key. For instance, an asymmetric alkynylation reaction using the chiral ligand (-)-N-methylephedrine was shown to significantly improve the diastereomeric ratio of a key intermediate from 83:17 to over 98:2. acs.org Similarly, substrate-controlled diastereoselective reductions, where an existing stereocenter directs the approach of a reagent, have been used to achieve high diastereoselection (>20:1) with specific reducing agents like LiAl(OtBu)3H (LTBA). nih.gov

Purification Techniques and Strategies for Research-Grade Purity

Achieving research-grade purity is paramount for ensuring that experimental results are reliable and reproducible. For compounds like this compound and its analogs, a combination of purification techniques is often necessary.

Column Chromatography: This is one of the most common methods for purifying reaction mixtures. The technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while a mobile phase (eluent) flows through. For succinimide derivatives, a typical eluent system might consist of a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column.

Recrystallization: This technique is highly effective for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure compound is prepared in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating complex mixtures that are difficult to resolve by column chromatography, HPLC is the method of choice. Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is particularly common for purifying moderately polar organic molecules. researchgate.net

The final purity of the compound is typically assessed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and analytical HPLC. researchgate.net

The following table outlines common purification strategies and their principles.

TechniquePrinciple of SeparationPrimary Application
Column ChromatographyDifferential adsorption to a solid stationary phase based on polarity.Primary purification of crude reaction mixtures.
RecrystallizationDifference in solubility of the compound and impurities in a specific solvent at different temperatures.Final purification of solid compounds to obtain high-purity crystalline material.
Reverse-Phase HPLC (RP-HPLC)Partitioning between a non-polar stationary phase and a polar mobile phase.High-resolution separation and purification for achieving >99% purity; also used for purity analysis.

Mechanistic Investigations of Chemical Reactivity and Functional Group Transformations

Reactivity of the Carboxylic Acid Moiety in 5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid

The terminal carboxylic acid of this compound is a versatile functional group that can be chemically modified to form a variety of covalent linkages. However, direct reaction of the carboxylic acid with nucleophiles such as primary amines is generally inefficient due to the basicity of the amine, which tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. Therefore, activation of the carboxylic acid is a necessary prerequisite for efficient amide bond formation and other conjugation pathways.

Amide Bond Formation with Primary Amines via Activation

The formation of a stable amide bond between the carboxylic acid moiety and a primary amine is a cornerstone of peptide synthesis and bioconjugation. This transformation requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon. A widely employed method for this activation involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The mechanism of carbodiimide-mediated amide bond formation proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be readily attacked by a primary amine to yield the desired amide and a urea (B33335) byproduct. The reaction is typically performed in aprotic solvents. To enhance the efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often included. These additives react with the O-acylisourea to form a more stable active ester, which then reacts with the amine to form the amide bond.

Esterification Reactions for Diverse Conjugation Pathways

Esterification of the carboxylic acid moiety provides another avenue for creating diverse molecular conjugates. The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst like sulfuric acid. This reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use the alcohol as the solvent or to remove water as it is formed. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Nucleophilic Reactivity and Leaving Group Potential of the Succinimide (B58015) Moiety

The succinimide moiety in this compound is part of an N-hydroxysuccinimide ester, a highly reactive functional group widely utilized for its ability to efficiently form stable amide bonds with primary amines under mild conditions.

Aminolysis Reactions with N-Hydroxysuccinimide Esters

The reaction of an NHS ester with a primary amine, known as aminolysis, is a cornerstone of bioconjugation chemistry. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a leaving group. This reaction is favored due to the good leaving group potential of the N-hydroxysuccinimide anion.

Kinetic studies of the aminolysis of NHS esters have provided valuable insights into the reaction mechanism and the factors that influence its rate. Research has shown that the reaction is first-order with respect to the concentration of the free amine. The rate of aminolysis is significantly influenced by the basicity of the amine, with more basic amines generally reacting faster.

A study by Cline and Hanna investigated the kinetics of the aminolysis of an NHS ester (anisoyl-NHS) with a series of primary amines in an aqueous dioxane solution. The second-order rate constants (k₁) for these reactions are presented in the table below.

AminepKak₁ (M⁻¹s⁻¹)
Methylamine10.6114
Ethylamine10.6104
n-Butylamine10.650.9
Glycine ethyl ester7.600.43

These data illustrate a clear trend: as the basicity of the amine (indicated by its pKa) increases, the rate of aminolysis also increases. This is attributed to the increased nucleophilicity of the more basic amines.

In aqueous environments, the aminolysis of NHS esters faces a competing reaction: hydrolysis. In this reaction, a water molecule or a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the cleavage of the ester bond and the regeneration of the original carboxylic acid, rendering the compound inactive for conjugation.

The rates of both aminolysis and hydrolysis are highly dependent on the pH of the solution. The rate of aminolysis increases with pH as the concentration of the deprotonated, nucleophilic form of the primary amine increases. However, the rate of hydrolysis also increases significantly with pH due to the higher concentration of hydroxide ions, which are potent nucleophiles.

The competition between these two reactions is a critical consideration in bioconjugation. To favor aminolysis, reactions are typically carried out in a pH range of 7 to 9. At lower pH values, the amine is largely protonated and non-nucleophilic, slowing down the desired reaction. At higher pH values, the rate of hydrolysis becomes excessively rapid, leading to a significant loss of the active NHS ester.

The table below shows the half-life of an NHS-ester at various pH values, illustrating the profound effect of pH on its stability in aqueous solutions.

pHTemperature (°C)Half-life of NHS-ester
7.004-5 hours
8.6410 minutes

This data underscores the importance of carefully controlling the pH during conjugation reactions involving NHS esters to maximize the yield of the desired amide product while minimizing the competing hydrolysis. lumiprobe.com

Exploration of Other Nucleophilic Addition Pathways to the Succinimide Ring

While the most extensively studied nucleophilic reactions involving N-acylsuccinimides are aminolysis and hydrolysis, the electrophilic nature of the carbonyl carbons in the succinimide ring allows for attack by a broader range of nucleophiles. These alternative nucleophilic addition pathways, though less common in the context of standard bioconjugation, are of significant interest for the synthesis of diverse chemical structures.

Other potential nucleophiles that can react with the succinimide ring include:

Thiolates: The sulfur atom in a thiolate anion (RS⁻) is a potent nucleophile that can attack the carbonyl carbon of the succinimide ring. This reaction would lead to the formation of a thioester, a functional group with its own unique reactivity profile.

Hydroxylamine: Hydroxylamine (NH₂OH) and its derivatives can react with N-acylsuccinimides, leading to the formation of hydroxamic acids. This transformation proceeds via the opening of the succinimide ring.

Carboxylates: In the gas phase, carboxylate anions have been shown to react with N-hydroxysuccinimide esters, leading to the formation of an anhydride (B1165640) linkage. uni.lu This pathway highlights the potential for carboxylates to act as nucleophiles towards the activated succinimide ring system. uni.lu

The general mechanism for these reactions involves the nucleophilic attack on one of the carbonyl carbons of the succinimide ring, leading to a tetrahedral intermediate. Subsequent ring-opening expels the nitrogen-containing portion as a leaving group, resulting in a new functional group derived from the attacking nucleophile.

It is important to note that specific kinetic and mechanistic data for these alternative nucleophilic addition pathways for this compound are not extensively documented in the literature. The reactivity would be expected to follow the general principles of nucleophilic acyl substitution, with the reaction rate and product distribution being influenced by the nucleophilicity of the attacking species, the reaction conditions (e.g., pH, solvent), and the steric and electronic properties of the N-acylsuccinimide.

Hydrolytic Stability and Mitigation Strategies for Succinimide Ester Functional Groups

When the carboxylic acid of this compound is activated as an N-hydroxysuccinimide (NHS) ester, its utility in bioconjugation is critically dependent on its stability in aqueous environments. The primary competing reaction is the hydrolysis of the succinimidyl ester, which regenerates the carboxylic acid and renders the molecule inactive for conjugation to primary amines. researchgate.netnih.gov

The rate of hydrolysis of NHS esters is significantly influenced by pH. researchgate.netnih.gov In acidic conditions, they are relatively stable. nih.gov However, as the pH increases into the neutral and alkaline ranges, the rate of hydrolysis increases substantially. nih.gov This is because the hydroxide ion (OH⁻) is a more potent nucleophile than water. The reaction proceeds via a nucleophilic attack of a water molecule or a hydroxide ion on the ester's carbonyl carbon. researchgate.net

Illustrative pH-Dependent Half-life of a Typical NHS Ester

pHApproximate Half-life
6.0Several hours
7.0~1 hour
8.0~10-20 minutes
8.5~5-10 minutes
9.0< 5 minutes

Note: This table provides typical, illustrative values for a generic NHS ester. Specific half-life values for the activated form of this compound may vary based on experimental conditions.

Several strategies can be employed to mitigate the hydrolysis of the succinimide ester functional group and improve the efficiency of conjugation reactions:

pH Control: Performing the conjugation reaction at a slightly acidic to neutral pH (e.g., pH 6.0-7.5) can significantly reduce the rate of hydrolysis, although this may also decrease the rate of the desired aminolysis reaction as fewer primary amines will be deprotonated and thus nucleophilic.

Temperature: Lowering the reaction temperature (e.g., to 4°C) can decrease the rate of both hydrolysis and aminolysis, but often the reduction in the rate of hydrolysis is more pronounced, leading to a more favorable outcome for the conjugation reaction.

Solvent: While bioconjugation reactions are typically performed in aqueous buffers, the addition of aprotic co-solvents can sometimes influence the stability of the NHS ester. However, care must be taken to ensure that the co-solvent does not denature the biomolecule of interest.

Prompt Use: Solutions of activated NHS esters should be prepared immediately before use to minimize the extent of hydrolysis that occurs prior to the addition of the target molecule.

Reaction Optimization and Selectivity in Multi-Functional Systems

In multi-functional systems, such as proteins, where multiple nucleophilic functional groups are present (e.g., primary amines of lysine (B10760008) residues and the N-terminus, hydroxyl groups of serine, threonine, and tyrosine), achieving selective modification with the activated form of this compound is a significant challenge. nih.gov The primary amines are the most reactive nucleophiles towards NHS esters under typical bioconjugation conditions (pH 7.2-8.5). nih.gov However, side reactions with other nucleophiles can occur, leading to a heterogeneous product mixture.

Optimization of the reaction conditions is crucial to enhance selectivity:

pH: The pH of the reaction buffer is a critical parameter for controlling selectivity. At a pH range of 7.2-8.5, the primary amines of lysine residues (pKa ~10.5) are partially deprotonated and thus nucleophilic, while the N-terminal α-amine (pKa ~7.8-8.0) is more significantly deprotonated and highly reactive. By carefully controlling the pH, it is possible to favor the modification of the N-terminus over the lysine residues.

Stoichiometry: The molar ratio of the NHS ester to the target molecule can be adjusted to control the extent of modification. Using a lower molar excess of the NHS ester can favor the modification of the most reactive sites and reduce the likelihood of multiple modifications.

Reaction Time: Shorter reaction times can also be used to favor the modification of the most reactive nucleophiles. As the reaction proceeds, the concentration of the NHS ester decreases due to both conjugation and hydrolysis, and the likelihood of reaction at less reactive sites increases with prolonged incubation.

Illustrative Factors Influencing Selectivity in NHS Ester Reactions

ParameterCondition for Higher SelectivityRationale
pH Lower end of the effective range (e.g., 7.2-7.5)Exploits the pKa difference between the N-terminal α-amine and lysine ε-amines, favoring modification of the more acidic N-terminus.
Stoichiometry Lower molar excess of NHS ester (e.g., 1-5 equivalents)Reduces the probability of modifying less reactive sites.
Reaction Time Shorter incubation periodMinimizes the time for the reaction to proceed at less favorable sites and reduces the impact of hydrolysis.
Temperature Lower temperature (e.g., 4°C)Slows down all reactions, but can provide better control over the modification process.

Note: This table presents general principles for optimizing selectivity in bioconjugation reactions with NHS esters. The optimal conditions for a specific system must be determined empirically.

Derivatization Strategies and Development of Analogues of 5 2,5 Dioxopyrrolidin 1 Yl Pentanoic Acid

Homologous Series and Chain Length Variations (e.g., Hexanoic Acid Analogues)

The length of the alkyl chain in N-succinimidyl alkanoates plays a crucial role in determining the spatial relationship between conjugated molecules. By extending or shortening the carbon backbone, researchers can modulate the distance between a label and a biomolecule or between two crosslinked proteins. This homologous series of NHS esters allows for the optimization of steric hindrance and the accessibility of binding sites. For instance, analogues with longer chains can be advantageous when conjugating bulky molecules, while shorter chains may be preferred for applications requiring close proximity. thermofisher.com

The reactivity of NHS esters can also be influenced by the length of the spacer arm. While the fundamental reaction with primary amines remains the same, the hydrophobicity and flexibility of the linker can impact the efficiency of the conjugation reaction in aqueous environments. nih.gov The synthesis of these analogues typically involves the reaction of the corresponding dicarboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent.

Below is a table of common N-succinimidyl alkanoates with varying chain lengths:

Compound NameAlkyl Chain LengthMolecular FormulaMolecular Weight ( g/mol )
Succinimidyl acetate2C6H7NO4157.12
Succinimidyl propionate3C7H9NO4171.15
Succinimidyl butyrate4C8H11NO4185.18
Succinimidyl valerate (B167501) (5-(2,5-dioxopyrrolidin-1-yl)pentanoic Acid) 5 C9H13NO4 199.20
Succinimidyl hexanoate6C10H15NO4213.23
Succinimidyl octanoate8C12H19NO4241.28

This table presents a homologous series of N-succinimidyl alkanoates, demonstrating the systematic variation in alkyl chain length.

Introduction of Orthogonal Reactive Handles for Multi-Step Bioconjugation

To facilitate more complex bioconjugation strategies, derivatives of this compound have been engineered to include a second, orthogonal reactive group. This "heterobifunctional" design allows for the sequential conjugation of different molecules, providing precise control over the assembly of intricate biomolecular architectures. conju-probe.comwikipedia.org

A prominent strategy for introducing thiol reactivity is the incorporation of a maleimide (B117702) group. Maleimides react specifically with sulfhydryl groups (thiols) found in cysteine residues of proteins under mild conditions (pH 6.5-7.5) to form stable thioether bonds. conju-probe.com This allows for the targeted conjugation to specific sites on a protein, as free cysteine residues are often less abundant than primary amines.

A widely used example is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). While not a direct pentanoic acid derivative, it exemplifies the principle of combining an NHS ester with a maleimide. wikipedia.orgaxispharm.com Analogues based on a pentanoic acid backbone, such as succinimidyl 6-maleimidohexanoate, are also utilized. pharmaffiliates.com These reagents are instrumental in the synthesis of antibody-drug conjugates (ADCs), where a therapeutic agent is linked to an antibody for targeted delivery. axispharm.comresearchgate.net

Table of Maleimide-Containing NHS Esters:

Compound NameSpacer Arm Length (Å)Reactive Towards
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)8.3Amines, Thiols
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)8.3Amines, Thiols
Succinimidyl 6-maleimidohexanoate7.5Amines, Thiols

This table showcases examples of heterobifunctional crosslinkers combining amine and thiol reactivity.

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized bioconjugation. glenresearch.comnih.gov To leverage this powerful and highly specific ligation chemistry, succinimidyl esters have been functionalized with terminal alkynes. These reagents allow for the initial attachment to a primary amine on a biomolecule, followed by the "clicking" of an azide-containing molecule onto the alkyne handle. glenresearch.com

The CuAAC reaction is known for its high efficiency and orthogonality, meaning it does not interfere with other functional groups present in biological systems. acs.orgunizar.es For applications in living systems where the copper catalyst can be toxic, SPAAC is employed using strained alkynes like dibenzocyclooctyne (DBCO). aatbio.combroadpharm.com DBCO-NHS esters react with azides without the need for a copper catalyst. aatbio.comglenresearch.com

Examples of Alkyne-Functionalized NHS Esters:

Compound NameClick Chemistry TypeKey Features
Alkyne-PEG-NHS EsterCuAACHydrophilic PEG spacer enhances solubility.
DBCO-NHS EsterSPAAC (Copper-free)Ideal for in vivo applications due to the absence of a toxic catalyst. aatbio.comglenresearch.com

This table highlights succinimidyl ester derivatives designed for bioorthogonal click chemistry reactions.

In certain applications, such as drug delivery, it is desirable to have a linker that can be cleaved under specific physiological conditions to release a payload. Disulfide bonds are particularly useful for this purpose as they are stable in the extracellular environment but are readily reduced in the intracellular environment, which has a higher concentration of reducing agents like glutathione. broadpharm.com

Derivatives of this compound incorporating a disulfide bond within the linker have been developed. A classic example is N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), which reacts with primary amines via its NHS ester and can then form a disulfide bond with a thiol-containing molecule. medchemexpress.com This strategy is frequently employed in the design of antibody-drug conjugates, allowing for the selective release of the cytotoxic drug inside cancer cells. researchgate.net The stability of the disulfide bond can be modulated by introducing steric hindrance around the bond, which can influence the rate of cleavage. butler.edu

Characteristics of Disulfide-Containing Linkers:

FeatureDescription
Cleavage Mechanism Reduction of the disulfide bond.
Cleavage Stimulus High intracellular concentrations of reducing agents (e.g., glutathione). broadpharm.com
Applications Reversible bioconjugation, drug delivery systems (e.g., ADCs). medchemexpress.comresearchgate.net

This table summarizes the key features of disulfide-containing linkers for creating cleavable bioconjugates.

Deuterated Analogues for Isotope-Coded Labeling in Proteomics Research

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in complex biological samples. One powerful technique for this is stable isotope labeling, where proteins from different samples are differentially labeled with light and heavy isotopes. nih.gov Deuterated analogues of succinimidyl esters are key reagents in this approach. researchgate.net

By synthesizing a "heavy" version of a crosslinker, such as disuccinimidyl suberate (B1241622) (DSS), where some hydrogen atoms are replaced with deuterium (B1214612) (d12-DSS), researchers can create a distinct mass signature. acs.org When a protein sample is cross-linked with a 1:1 mixture of the light (d0) and heavy (d12) versions of the reagent, the cross-linked peptides will appear as characteristic doublets in the mass spectrum, separated by the mass difference between the isotopes. nih.govnih.gov This allows for the confident identification and quantification of cross-linked peptides, providing insights into protein-protein interactions and protein conformation. acs.orgnih.gov This technique, often referred to as quantitative cross-linking mass spectrometry (qXL-MS), is a valuable tool for studying the dynamics of protein complexes. nih.govnih.gov

Isotope-Coded Crosslinkers for Quantitative Proteomics:

CrosslinkerIsotopic LabelMass Difference (Da)Application
Disuccinimidyl suberate (DSS)d0/d1212Quantitative analysis of protein interactions. acs.org
Disuccinimidyl glutarate (DSG)d0/d66Studying protein complex stoichiometry.
Dimethyl disuccinimidyl sulfoxide (B87167) (DMDSSO)d0/d1010MS-cleavable cross-linking for simplified identification. nih.gov

This table provides examples of deuterated N-succinimidyl ester crosslinkers used in quantitative proteomics.

Incorporation into Polyethylene (B3416737) Glycol (PEG) Linkers for Enhanced Solubility and Bioconjugation Efficiency

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that is widely used to modify therapeutic proteins and other biomolecules. precisepeg.com The process of attaching PEG chains, known as PEGylation, can significantly enhance the solubility, stability, and circulation half-life of a molecule while reducing its immunogenicity. precisepeg.combroadpharm.com

Incorporating this compound or similar NHS esters at the terminus of a PEG chain creates a powerful tool for bioconjugation. precisepeg.combroadpharm.com These PEG-NHS ester reagents combine the amine-reactivity of the NHS ester with the beneficial properties of the PEG spacer. biochempeg.comnanocs.netglpbio.com The length of the PEG linker can be precisely controlled to optimize the properties of the final conjugate. broadpharm.comresearchgate.netnih.govmdpi.com Longer PEG chains can provide greater solubility and a larger hydrodynamic radius, which can be advantageous for avoiding renal clearance of therapeutic proteins. broadpharm.com

PEG-NHS esters are available with various chain lengths and architectures (linear or branched) to suit different applications. precisepeg.com They are widely used in the development of PEGylated drugs, for surface modification of nanoparticles, and to improve the performance of diagnostic agents. broadpharm.com

Benefits of PEG-NHS Linkers in Bioconjugation:

PropertyEnhancement
Solubility Increased solubility of hydrophobic molecules in aqueous solutions. precisepeg.combroadpharm.com
Stability Protection of biomolecules from enzymatic degradation.
Biocompatibility Reduced immunogenicity and antigenicity. broadpharm.com
Pharmacokinetics Extended circulation half-life and reduced renal clearance. broadpharm.com
Bioconjugation Efficiency The hydrophilic spacer can reduce steric hindrance between large molecules.

This table outlines the advantages of incorporating N-succinimidyl esters into polyethylene glycol (PEG) linkers.

Advanced Applications in Bioconjugation Chemistry and Chemical Biology

Covalent Functionalization of Proteins and Peptides

The primary application of 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid and similar NHS esters is the covalent modification of proteins and peptides. The NHS ester group reacts selectively with primary aliphatic amines, such as the epsilon-amino group of lysine (B10760008) residues and the N-terminal alpha-amino group of a polypeptide chain, to form a stable and irreversible amide bond. glenresearch.combiotium.comnih.gov This reaction proceeds optimally in a slightly alkaline environment (pH 7.2-9.0), which ensures the target amine is deprotonated and thus sufficiently nucleophilic. lumiprobe.comthermofisher.com

While NHS esters are widely used, a significant challenge is their lack of site-specificity, as they typically react with all accessible primary amines on a protein's surface. nih.govacs.org This can lead to a heterogeneous mixture of labeled products, potentially compromising protein function. nih.govnih.gov However, various strategies have been developed to control the labeling process and target specific sites.

Lysine-directed labeling remains the most common approach due to the abundance of lysine residues on protein surfaces. nih.gov The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com

To achieve greater site-specificity, researchers have developed innovative methods. One such strategy involves converting the NHS ester into a chemoselective thioester by reacting it with mercaptoethanesulfonate (MESNA). nih.govnih.gov This transformed reagent can then specifically label proteins at N-terminal cysteine (N-Cys) residues, offering a simple yet powerful method to move from non-selective to site-specific modification. nih.govacs.orgnih.gov This approach expands the utility of the vast library of commercially available NHS esters for more controlled biochemical investigations. nih.gov

ParameterConditionRationaleCitation
Target Residue Lysine, N-terminusContains a primary amine group required for reaction. biotium.comnih.gov
pH 7.2 - 9.0Ensures the amine is deprotonated and nucleophilic. Optimal pH is often 8.3-8.5. lumiprobe.comthermofisher.com
Buffer Non-nucleophilic (e.g., Phosphate, Borate, HEPES)Amine-containing buffers like Tris will compete with the target biomolecule for the NHS ester. thermofisher.com
Solvent Anhydrous DMSO or DMFUsed to dissolve water-insoluble NHS esters before adding to the aqueous reaction mixture. glenresearch.comlumiprobe.com
Temperature 4°C to Room Temperature (approx. 25°C)Reaction can proceed under mild conditions. thermofisher.comsigmaaldrich.com
Reaction Time 30 minutes to a few hoursSufficient time for the reaction to proceed to completion. thermofisher.com

This interactive table summarizes typical reaction conditions for labeling proteins with NHS esters.

This compound and related compounds are instrumental in immobilizing biomolecules onto various solid supports, a critical step in the development of biosensors, immunoassays, and affinity chromatography media. thermofisher.comnih.govresearchgate.net The process involves covalently tethering proteins, antibodies, or peptides to surfaces like beaded agarose (B213101) resin, magnetic particles, or gold films. thermofisher.comnih.gov

The strategy typically involves a two-step procedure. First, the surface is functionalized to present NHS ester groups. This "activated" surface is then ready to react with a solution containing the biomolecule of interest. nih.govacs.org The primary amines on the biomolecule react with the surface-bound NHS esters to form stable amide bonds, resulting in its covalent immobilization. researchgate.netacs.org

A crucial factor in this process is the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester. nih.govacs.orgacs.org In aqueous solutions, particularly at the alkaline pH required for labeling, the NHS ester can react with water and hydrolyze, rendering the surface inactive. thermofisher.com The rate of hydrolysis increases significantly with pH. thermofisher.com Studies on self-assembled monolayers have shown that under conditions of low protein concentration, hydrolysis can be the dominant reaction, potentially leading to proteins being physically adsorbed rather than covalently linked. nih.govacs.org

ReactionDescriptionSignificanceCitation
Aminolysis The desired reaction where a primary amine from the biomolecule attacks the NHS ester, forming a stable amide bond and covalently linking the molecule to the surface.Results in stable and oriented immobilization of the biomolecule, crucial for the function of biosensors and affinity columns. researchgate.net
Hydrolysis A competing reaction where water attacks the NHS ester, converting it to an unreactive carboxylic acid and preventing biomolecule conjugation.Reduces the efficiency of immobilization. Its rate is significantly faster than aminolysis, especially at low protein concentrations. nih.govacs.orgacs.org

This interactive table compares the desired aminolysis reaction with the competing hydrolysis reaction during surface immobilization.

Nucleic Acid Conjugation and Modification

The use of this compound extends to the modification of nucleic acids. This is typically achieved through post-synthetic conjugation to oligonucleotides that have been synthesized to include a primary amine group. glenresearch.comidtdna.com

Specialized phosphoramidite (B1245037) reagents, known as amino modifiers, are used during oligonucleotide synthesis to introduce a primary amine at the 5' end, 3' end, or an internal position via a linker arm (e.g., a C6 linker). glenresearch.comidtdna.com After synthesis and deprotection, the amino-modified oligonucleotide is dissolved in a suitable buffer (e.g., sodium bicarbonate, pH 8.5). glenresearch.comsigmaaldrich.com The NHS ester of the molecule to be conjugated (such as a dye, quencher, or biotin) is then added, often dissolved in an organic solvent like DMSO. glenresearch.comsigmaaldrich.com The NHS ester reacts with the incorporated amine, forming a stable amide bond and yielding the modified nucleic acid. biosyn.comglenresearch.com This method is highly effective for attaching a wide variety of functional groups to DNA and RNA strands for applications in diagnostics and molecular biology research. glenresearch.com

Development of Bioprobes and Imaging Reagents

The stable and efficient conjugation chemistry afforded by NHS esters makes them indispensable for the creation of sophisticated bioprobes and imaging reagents. These tools are designed to detect, visualize, and quantify biological molecules and processes in vitro and in vivo. lubio.chnih.gov

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization of proteins and other molecules by fluorescence microscopy, flow cytometry, and immunoassays. lubio.ch Succinimide (B58015) esters are one of the most common functionalities used to covalently attach fluorescent dyes to biomolecules. biotium.comlubio.ch

In this application, a fluorescent dye is chemically modified to include a succinimidyl ester group, often via a spacer like 5-pentanoic acid. This creates an amine-reactive version of the fluorophore. This reagent can then be used to label proteins, peptides, or amine-modified nucleic acids. biotium.com The reaction is identical to that described for protein functionalization, forming a stable covalent bond between the dye and the target biomolecule. biotium.com A wide variety of fluorescent dyes, covering the full spectral range, are commercially available as NHS esters, including derivatives of fluorescein, rhodamine, and cyanine. nih.govglenresearch.com

Dye ClassCommon Examples (as NHS esters)Excitation/Emission (approx. nm)General Application
Coumarins AMCA350 / 450Blue fluorescence for multiplexing.
Fluoresceins FAM, FITC494 / 518Green fluorescence, widely used for microscopy and flow cytometry.
Rhodamines TMR, ROX555 / 580Orange-red fluorescence, often brighter and more photostable than fluorescein.
Cyanines Cy3, Cy5, Cy7550-750 / 570-780Cover the red and far-red spectrum, useful for in vivo imaging.

This interactive table lists common classes of fluorescent dyes frequently functionalized as NHS esters for bioconjugation.

In the field of nuclear medicine, particularly Positron Emission Tomography (PET), NHS esters play a vital role in the synthesis of radiotracers for molecular imaging. nih.govmdpi.com PET imaging allows for the non-invasive visualization and quantification of physiological processes at the molecular level. nih.govmdpi.com

The development of a PET radiotracer involves linking a positron-emitting radionuclide (like Fluorine-18 or Gallium-68) to a targeting molecule that specifically binds to a biological target (e.g., a receptor or enzyme). mdpi.commdpi.com NHS esters are often used in a multi-step synthesis to create a precursor for the final radiolabeling step. nih.gov For example, a bifunctional chelator, which is a molecule capable of binding a metallic radionuclide like 68Ga, can be functionalized with an NHS ester. This activated chelator is then conjugated to the primary amine of a targeting peptide or antibody. nih.gov The resulting conjugate is a stable precursor that can be radiolabeled in a simple, final step before administration. The 5-pentanoic acid component serves as a linker, providing spatial separation between the bulky chelator/radionuclide complex and the targeting biomolecule to preserve its biological activity. nih.gov

Cross-Linking Reagents for Elucidating Biomolecular Interactions

Cross-linking reagents are invaluable for studying protein-protein interactions by stabilizing transient or weak associations, allowing for their identification and the mapping of interaction interfaces. The design of these reagents, often incorporating the this compound moiety, can be broadly categorized into homobifunctional and heterobifunctional cross-linkers.

Homobifunctional Cross-linkers: These molecules possess two identical reactive groups. A prime example derived from this compound would be a molecule where two succinimidyl valerate (B167501) units are connected by a spacer. Such reagents are used to link similar functional groups, typically primary amines on two different proteins that are in close proximity. While effective, their application can sometimes lead to a complex mixture of products, including intramolecular cross-links and polymerization.

Heterobifunctional Cross-linkers: To offer more controlled and specific cross-linking, heterobifunctional reagents are synthesized. These molecules feature two different reactive groups. For instance, a cross-linker can be synthesized to contain a succinimidyl valerate group on one end and a different reactive moiety, such as a photoactivatable group (e.g., an azide (B81097) or diazirine), on the other. This design allows for a two-step cross-linking process. First, the NHS ester is reacted with a purified "bait" protein. This modified bait protein is then introduced into a cellular lysate or living cells, where it can interact with its binding partners ("prey"). Upon photoactivation with UV light, the second reactive group forms a covalent bond with any nearby molecule, thus capturing the interaction in situ.

Detailed Research Findings

The application of cross-linking reagents, including those conceptually based on the reactivity of succinimidyl esters like this compound, coupled with mass spectrometry has become a powerful strategy for mapping protein interaction networks. In a typical workflow, a protein complex is treated with the cross-linking reagent. After the cross-linking reaction, the protein complex is enzymatically digested into smaller peptides. The resulting mixture of linear and cross-linked peptides is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Specialized software is used to identify the cross-linked peptides from the complex MS/MS data. The identification of a cross-linked peptide, which consists of two peptide chains linked by the cross-linker, provides direct evidence of the proximity of these two peptides in the native protein complex. This information can be used to generate distance constraints for molecular modeling of protein structures and complexes.

For instance, research has demonstrated the utility of heterobifunctional cross-linkers containing an NHS ester and a photo-reactive group for studying protein structures. These reagents allow for the capture of interactions that may not be amenable to traditional homobifunctional cross-linking due to the specific spatial arrangement of reactive residues like lysine.

The table below summarizes the types of cross-linking reagents that can be synthesized using this compound as a foundational component and their applications in studying biomolecular interactions.

Cross-linker TypeReactive GroupsApplicationResearch Findings
Homobifunctional Two NHS estersStabilizing protein-protein interactions by linking primary amines.Can confirm known interactions and identify new binding partners. The resulting distance constraints aid in the structural modeling of protein complexes.
Heterobifunctional (Amine- and Photo-reactive) One NHS ester and one photo-reactive group (e.g., azide, diazirine)Capturing transient or weak interactions in a two-step process.Enables the identification of interaction partners in complex biological samples like cell lysates. The photo-reactive group allows for trapping interactions in their native cellular environment.

The development of cleavable cross-linkers has further advanced this field. By incorporating a linkage within the spacer arm that can be cleaved under specific conditions (e.g., by reduction or mass spectrometric fragmentation), the analysis of cross-linked peptides is simplified. This allows for the separate identification of the two constituent peptides in the mass spectrometer, significantly improving the confidence of cross-link identification.

Role in Medicinal Chemistry and Pharmaceutical Research

Intermediate in the Synthesis of Complex Pharmaceutical Compounds

In the synthesis of active pharmaceutical ingredients (APIs), intermediates are crucial chemical compounds that serve as the foundational building blocks for the final drug product. pharmanoble.com 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid functions as a valuable intermediate due to its bifunctional nature. The presence of a reactive succinimide (B58015) group and a terminal carboxylic acid allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular frameworks. evonik.com

The synthesis of derivatives of this compound often begins with the corresponding amino acid, in this case, 5-aminopentanoic acid (a derivative of 6-aminohexanoic acid). nih.gov The amino group can be reacted with a suitable reagent to form the succinimide ring, leaving the carboxylic acid available for further reactions. This carboxylic acid can then be converted into a variety of functional groups, such as esters or amides, to build upon the molecular structure. For instance, the synthesis of various esters of a related compound, 6-(2,5-dioxopyrrolidin-1-yl)-2-(morpholin-4-yl)hexanoic acid, has been demonstrated as a multi-step process starting from 6-aminohexanoic acid. nih.gov This highlights the utility of the core structure of this compound as a starting point for more elaborate molecules.

The strategic use of such intermediates allows for the modular assembly of drug candidates, where different functionalities can be introduced to optimize the pharmacological properties of the final compound. The ability to perform selective chemical transformations on either the succinimide or the carboxylic acid end of the molecule makes it a versatile tool in the synthetic chemist's arsenal (B13267) for creating novel therapeutic agents.

Table 1: Functional Groups of this compound and Their Synthetic Utility

Functional Group Chemical Reactivity Role in Synthesis
Succinimide Ring Can be opened or modified. Provides a stable core structure and potential for further functionalization.
Carboxylic Acid Can be converted to esters, amides, acid chlorides, etc. Allows for the attachment of other molecular fragments to build complexity.

Scaffold for Prodrug Development and Targeted Delivery Systems

A molecular scaffold is a core structure upon which a series of derivatives can be built. In drug development, scaffolds are used to create libraries of compounds with varied biological activities. This compound is an effective scaffold for the development of prodrugs and targeted delivery systems due to its chemical versatility. nih.gov

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov The carboxylic acid group of this compound can be esterified with a promoiety, a chemical group that masks the active drug, to form a prodrug. This ester linkage can be designed to be cleaved by specific enzymes in the body, releasing the active drug at the desired site of action. This approach can improve the drug's solubility, stability, and bioavailability. nih.gov

In targeted drug delivery, the goal is to deliver a therapeutic agent specifically to diseased cells or tissues, minimizing off-target effects. The bifunctional nature of this compound allows it to be used as a scaffold to link a targeting moiety (such as a peptide or a small molecule that recognizes a specific receptor on cancer cells) to a therapeutic agent. The carboxylic acid can be used to attach the drug, while the succinimide part of the molecule can be modified to connect to the targeting ligand. This creates a conjugate that can selectively accumulate in the target tissue, enhancing the therapeutic efficacy and reducing systemic toxicity.

Table 2: Application of this compound as a Scaffold

Application Role of the Scaffold Key Functional Group Utilized
Prodrug Development Connects the active drug to a promoiety. Carboxylic Acid (for ester or amide linkage)
Targeted Delivery Links a targeting ligand to a therapeutic agent. Both Succinimide and Carboxylic Acid

Building Blocks for Protein Degraders (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins within a cell. nih.gov They consist of two ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker is a crucial element in PROTAC design, as its length, composition, and flexibility can significantly impact the efficacy of the degrader. nih.gov

This compound serves as a valuable building block for the synthesis of PROTAC linkers. Its bifunctional nature allows it to connect the target-binding ligand and the E3 ligase-binding ligand. The synthetic strategy often involves reacting the carboxylic acid of the pentanoic acid derivative with an amine on one of the ligands to form an amide bond. The other end of the molecule, the succinimide, can be modified or used to connect to the second ligand.

The alkyl chain of the pentanoic acid provides a flexible spacer, and its length can be easily modified by using analogues with shorter or longer chains to optimize the distance between the two ligands for efficient ternary complex formation (the complex between the target protein, the PROTAC, and the E3 ligase). The ability to systematically vary the linker length and composition using building blocks like this compound is essential for the rational design and optimization of potent and selective protein degraders. nih.gov

Table 4: Utilization of this compound in PROTACs

PROTAC Component Function of the Building Block Advantage
Linker Connects the target-binding ligand and the E3 ligase-binding ligand. Provides a flexible and tunable spacer.
Carboxylic Acid Forms an amide bond with one of the ligands. Allows for straightforward conjugation chemistry.
Succinimide Moiety Can be functionalized to connect to the second ligand. Offers a versatile handle for synthesis.

Applications in Materials Science and Surface Functionalization

Surface Modification of Biosensors and Microarray Platforms

The performance of biosensors and microarrays hinges on the effective immobilization of biological recognition elements (e.g., antibodies, peptides, or nucleic acids) onto a solid substrate. nih.gov 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid and analogous NHS-ester compounds are pivotal in this process, enabling the creation of surfaces that can covalently bind these crucial biomolecules. nih.govnih.gov

The primary strategy involves functionalizing a surface (e.g., gold, silicon oxide, or polymer-coated glass) to present NHS ester groups. nih.gov When a solution containing an amine-bearing biomolecule is introduced, the surface-bound NHS esters react with the primary amines, forming robust and stable amide linkages that tether the biomolecule to the sensor or microarray chip. nih.govnih.gov This covalent attachment is critical for preventing the leaching of capture probes during subsequent assay steps, ensuring sensor stability and reproducibility.

Surfaces activated with NHS esters are commercially available for various high-throughput applications, offering high binding capacity and excellent signal-to-noise ratios for sensitive detection. arrayit.com

Table 1: Properties of a Commercial NHS-Ester Microarray Substrate This table is generated based on data for a representative NHS-ester coated microarray slide.

PropertyValue/SpecificationSource
Reactive Group N-hydroxysuccinimide (NHS) Ester arrayit.com
Target Functional Group Primary Amines (e.g., on proteins, cells) arrayit.com
Surface Density ~3 x 10¹² reactive groups/mm² arrayit.com
Bond Type Covalent Amide Bond arrayit.com
Substrate Polished Glass arrayit.com
Key Application Covalent immobilization of proteins, cells, and small molecules arrayit.com

Preparation of Functionalized Nanomaterials

The unique properties of nanomaterials, such as gold nanoparticles (AuNPs) and magnetic nanoparticles, are leveraged in diagnostics, imaging, and therapeutics. acs.orgnih.gov Functionalizing the surface of these materials is essential to impart biological specificity. Covalent functionalization via NHS-ester chemistry is a cornerstone technique for attaching biomolecules to a wide array of nanomaterials. acs.org

The process typically involves creating a surface on the nanoparticle that is terminated with carboxylic acid groups. These acid groups are then "activated" by reacting them with a carbodiimide (B86325) (like EDC) and N-hydroxysuccinimide to form the amine-reactive NHS ester in situ. rsc.org Alternatively, a linker molecule that already contains an NHS ester, such as this compound, can be used to modify a pre-functionalized nanoparticle surface.

A notable example is the functionalization of silica-coated iron oxide (Fe₃O₄@SiO₂) magnetic nanoparticles. researchgate.net The silica (B1680970) shell can be modified to present NHS ester groups, creating a versatile platform for covalently attaching proteins or peptides. researchgate.net These functionalized magnetic nanoparticles can then be used as probes to specifically label and isolate target proteins from complex biological samples using a simple magnet. researchgate.net For gold nanoparticles, a common strategy involves first attaching a thiol-containing ligand to the gold surface, as gold has a strong affinity for sulfur. nih.govmdpi.com If this thiol ligand also contains a terminal carboxylic acid, it can be subsequently activated with NHS chemistry to allow for the conjugation of amine-containing biomolecules. acs.org

Table 2: Role of NHS-Ester Chemistry in Nanomaterial Functionalization

Nanomaterial TypeFunctionalization StrategyResulting ApplicationSource(s)
Silica-Coated Magnetic Nanoparticles Surface modification to present NHS ester groups.Covalent labeling of primary amines on proteins/peptides for magnetic separation. researchgate.net
Gold Nanoparticles (AuNPs) Attachment of a thiol-linker with a terminal carboxyl group, followed by EDC/NHS activation.Covalent conjugation of antibodies, enzymes, or DNA for diagnostics and drug delivery. acs.orgrsc.org
Carbon Nanotubes (CNTs) Covalent modification of surface carboxyl groups using EDC/NHS chemistry.Attachment of biomolecules for use in biosensors. acs.org
Quantum Dots (QDs) Activation of surface carboxyl groups with EDC/NHS.Conjugation of targeting ligands or antibodies for bioimaging. rsc.org

Engineering of Biocompatible Polymers and Hydrogels for Advanced Applications

Hydrogels are three-dimensional, water-swollen polymer networks widely investigated for applications in tissue engineering, regenerative medicine, and drug delivery due to their structural similarity to the native extracellular matrix. nih.gov The formation of a stable hydrogel requires the crosslinking of polymer chains. This compound and related molecules are instrumental in hydrogel engineering, acting as or enabling covalent crosslinking. google.comfrontiersin.org

This chemistry is particularly valuable for creating biocompatible hydrogels under mild, physiological conditions, which is essential when encapsulating living cells. google.com The strategy often involves the use of multi-arm polymers, such as polyethylene (B3416737) glycol (PEG), where the end of each arm is functionalized with an NHS ester group. frontiersin.org Examples of such reagents include 4- and 8-arm PEG-succinimidyl carboxyl methyl ester (PEG-SCM) and 4-arm PEG-succinimidyl glutaramide ester (PEG-GAS). frontiersin.org

When these multi-arm, NHS-activated polymers are mixed with a second polymer that contains primary amine groups (such as collagen or chitosan), a rapid crosslinking reaction occurs, forming a stable hydrogel network. frontiersin.org The properties of the resulting hydrogel, including its stiffness, degradation rate, and swelling ratio, can be precisely tuned by changing the molecular weight of the polymers, the number of reactive arms, and the concentration of the reactants. frontiersin.org This method is advantageous because the crosslinking reaction is highly specific and avoids the use of cytotoxic reagents, making the resulting hydrogels highly suitable for biomedical applications like cell encapsulation and tissue repair. nih.govgoogle.com

Table 3: Examples of NHS-Ester Based Reagents for Hydrogel Engineering

Reagent NamePolymer BackboneReactive GroupApplicationSource(s)
PEG-Succinimidyl Carboxyl Methyl Ester (PEG-SCM) Polyethylene Glycol (4- or 8-arm)NHS EsterCrosslinking of collagen hydrogels for regenerative medicine. frontiersin.org
PEG-Succinimidyl Glutaramide Ester (PEG-GAS) Polyethylene Glycol (4-arm)NHS EsterFormation of stable collagen hydrogels with tunable properties. frontiersin.org
Macromonomer with NHS Ester Group Polyethylene GlycolNHS EsterReaction with cysteine-containing macromonomers to form biocompatible hydrogels for tissue engineering. google.com

Analytical Methodologies and Spectroscopic Characterization for Research Purity and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Product Analysis (e.g., Reverse-Phase HPLC, LC-MS)

Chromatographic methods are indispensable for evaluating the purity of 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid and analyzing the products of its reactions. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a primary tool for this purpose.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is widely used to separate this compound from its primary degradation product, N-hydroxysuccinimide (NHS), and the corresponding carboxylic acid that results from hydrolysis. rsc.orgrsc.org A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of an organic solvent, such as acetonitrile, and an aqueous buffer. mdpi.compensoft.net Gradient elution is often employed to achieve optimal separation of the relatively nonpolar NHS ester from the more polar hydrolysis products. mdpi.com Detection is commonly performed using a UV detector, as the N-hydroxysuccinimide leaving group absorbs strongly around 260 nm under basic conditions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex mixtures, such as the analysis of peptide and protein conjugation reactions, LC-MS is the preferred method. This technique couples the powerful separation capabilities of HPLC with the sensitive and specific detection afforded by mass spectrometry. researchgate.netresearchgate.net It allows for the precise identification and characterization of the desired bioconjugate, as well as any unreacted starting materials or side products, based on their mass-to-charge ratios. researchgate.net

Hydrophilic Interaction Chromatography (HILIC): An alternative chromatographic technique, HILIC, has proven to be a robust and sensitive method for quantifying the free N-hydroxysuccinimide (NHS) content in a sample. rsc.orgd-nb.inforesearchgate.net Since free NHS is a direct indicator of reagent impurity or degradation through hydrolysis, this method is excellent for quality control. rsc.orgresearchgate.net A key advantage of the HILIC approach is its universality; by monitoring the constant degradation product (NHS), it avoids the need to develop new separation methods for every different NHS ester. rsc.orgd-nb.info

A representative table of HPLC conditions for analyzing NHS esters is provided below.

ParameterConditionPurpose
Column C18, 5 µmSeparation based on hydrophobicity
Mobile Phase A Water with buffer (e.g., 0.1% Formic Acid)Aqueous component for polar analytes
Mobile Phase B Acetonitrile with buffer (e.g., 0.1% Formic Acid)Organic component for nonpolar analytes
Elution GradientTo resolve compounds with different polarities
Flow Rate 1.0 mL/minStandard analytical flow
Detection UV at 220 nm or 260 nmDetection of NHS ester and released NHS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress Monitoring (¹H, ¹³C NMR)

NMR spectroscopy is a powerful, non-invasive technique used to elucidate the precise molecular structure of this compound and to monitor the progress of its reactions in real-time. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different hydrogen atoms within the molecule. The succinimide (B58015) ring protons typically appear as a sharp singlet at approximately 2.8 ppm. The protons of the pentanoic acid alkyl chain would present as a series of multiplets between approximately 1.6 and 2.5 ppm. The proton of the carboxylic acid group would be observed as a broad singlet far downfield, typically above 10 ppm. Monitoring the disappearance of the characteristic succinimide singlet can be used to follow the progress of a conjugation reaction. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary structural information. Key signals would include those for the carbonyl carbons of the succinimide ring (around 170 ppm) and the carboxylic acid carbon (around 175-180 ppm). The methylene (B1212753) carbons of the succinimide ring and the pentanoic acid chain would appear in the aliphatic region of the spectrum (approximately 20-40 ppm).

The following table summarizes the predicted chemical shifts for this compound.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Succinimide CH₂-CH₂ ~ 2.8 (s, 4H)~ 25.6
Succinimide C=O -~ 170.9
Pentanoic Acid -CH₂-COOH ~ 2.4 (t, 2H)~ 33.5
Pentanoic Acid -CH₂- ~ 1.7 (m, 4H)~ 24.1, ~21.8
Pentanoic Acid C=O -~ 178.5
Carboxylic Acid -OH > 10 (br s, 1H)-

Note: s = singlet, t = triplet, m = multiplet, br = broad. Predicted values are based on the analysis of similar structures.

Mass Spectrometry (MS) for Molecular Mass Verification and Conjugate Characterization

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for characterizing the bioconjugates formed from its reaction with amines.

Molecular Mass Verification: High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound. The monoisotopic mass of this compound is 199.084 g/mol . uni.lu In practice, the molecule is typically observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Conjugate Characterization: When this compound is reacted with a protein or peptide, mass spectrometry is used to confirm the successful conjugation. By comparing the mass of the unreacted protein with the mass of the reaction product, the number of attached linker molecules can be determined. Tandem mass spectrometry (MS/MS) can further be employed to identify the specific sites of modification on the protein or peptide, such as the N-terminus or the side chains of lysine (B10760008) residues. researchgate.net

The table below lists the predicted mass-to-charge ratios (m/z) for common adducts of the parent compound. uni.lu

AdductPredicted m/z
[M+H]⁺ 200.09174
[M+Na]⁺ 222.07368
[M+K]⁺ 238.04762
[M-H]⁻ 198.07718

Infrared Spectroscopy (IR) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the key functional groups present in this compound. wiley.com By monitoring changes in the characteristic absorption bands, IR can also be used to follow the progress of a reaction.

The IR spectrum of this compound is characterized by the presence of several strong carbonyl (C=O) stretching vibrations. The two carbonyl groups of the succinimide ring and the carbonyl of the N-O-C=O ester linkage typically produce strong, sharp absorption bands in the region of 1730-1820 cm⁻¹. researchgate.netucalgary.ca The carboxylic acid functional group is identified by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1760 cm⁻¹. libretexts.orglibretexts.org

During a conjugation reaction with a primary amine, the characteristic bands of the NHS ester (particularly the N-O-C=O stretch) will decrease in intensity, while a new amide C=O stretching band appears at a lower frequency (typically 1630-1680 cm⁻¹).

Key IR absorption bands are summarized in the following table.

Functional GroupWavenumber (cm⁻¹)Description
Carboxylic Acid O-H 3300 - 2500Very broad stretch
Alkyl C-H 3000 - 2850Medium to strong stretch
Succinimide C=O ~ 1780 & ~1740Strong, sharp stretches
Carboxylic Acid C=O 1760 - 1690Strong stretch
C-O Stretch 1320 - 1210Medium stretch

Quantitative Analysis of Reactivity and Hydrolysis Products

Quantifying the reactivity and stability of this compound is crucial, as the N-hydroxysuccinimide ester is susceptible to hydrolysis, which renders it inactive. thermofisher.comgbiosciences.com

Spectrophotometric Assay: A common and rapid method to assess the activity of an NHS ester reagent involves measuring the amount of released N-hydroxysuccinimide (NHS) after complete, intentional hydrolysis with a strong base. thermofisher.com The concentration of the released NHS, which has a strong absorbance maximum around 260 nm, is proportional to the amount of active ester that was present in the original sample. researchgate.netthermofisher.com By comparing the absorbance at 260 nm before and after base treatment, a quantitative measure of the reagent's purity and reactivity can be obtained. thermofisher.com

Chromatographic Quantification: As mentioned in section 8.1, HPLC is a powerful tool for quantifying hydrolysis. By running a time-course experiment and analyzing samples at various intervals, the rate of hydrolysis can be determined. rsc.org This involves monitoring the decrease in the peak area of the parent NHS ester compound and the corresponding increase in the peak area of the released N-hydroxysuccinimide. rsc.org This approach provides valuable data on the stability of the compound under specific buffer conditions (e.g., pH and temperature), which is critical for optimizing conjugation reaction protocols. rsc.orglumiprobe.com

Computational Chemistry and Theoretical Insights into Reactivity and Design

Density Functional Theory (DFT) Studies on Reaction Pathways and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 5-(2,5-dioxopyrrolidin-1-yl)pentanoic acid, DFT studies can elucidate the electronic properties that govern its reactivity and the pathways of its reactions with nucleophiles, such as the primary amines found in proteins.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the electronic structure of the N-hydroxysuccinimide (NHS) ester functional group is well-understood through computational studies of related molecules. These studies reveal that the reactivity of the NHS ester is primarily dictated by the electronic distribution around the ester carbonyl group. The succinimidyl group acts as an excellent leaving group due to the ability of the nitrogen atom and the second carbonyl group to stabilize the negative charge that develops on the oxygen atom of the leaving group through resonance.

DFT calculations can be employed to determine key electronic parameters that correlate with reactivity. These parameters include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For an electrophile like an NHS ester, the LUMO is of particular interest as it indicates the site most susceptible to nucleophilic attack. DFT studies on similar NHS esters show that the LUMO is typically localized on the ester carbonyl carbon, confirming it as the primary site of reaction. The energy of the LUMO can also be correlated with the reactivity of the ester; a lower LUMO energy generally implies higher electrophilicity and thus greater reactivity.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (electron-poor) indicate sites susceptible to nucleophilic attack, while regions of negative potential (electron-rich) are prone to electrophilic attack. For this compound, MEP analysis would show a significant positive potential around the ester carbonyl carbon, highlighting its electrophilic nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and bonding interactions within the molecule. It can quantify the partial charges on each atom, revealing the polarization of the carbonyl bond and the electron-withdrawing effect of the succinimidyl group, which enhances the electrophilicity of the carbonyl carbon.

A study on the EDC/NHS activation mechanism of polymethacrylic acid using infrared spectroscopy and supported by theoretical understanding highlights the formation of NHS-esters versus anhydride (B1165640) byproducts. This work underscores the influence of neighboring groups and steric effects on the reaction outcome, principles that can be further quantified by DFT calculations. researchgate.net For instance, DFT could model the transition states for both the desired aminolysis and the competing hydrolysis reaction, providing activation energy barriers that explain the pH-dependency of the conjugation efficiency. creative-proteomics.com

Computational MethodKey Insights for this compoundPredicted Findings
Density Functional Theory (DFT)Electronic structure, reactivity, and reaction pathways.Localization of LUMO on the ester carbonyl carbon, high positive electrostatic potential at the reaction site.
Frontier Molecular Orbital (FMO) AnalysisIdentification of electrophilic and nucleophilic sites.Low LUMO energy indicating high reactivity towards amines.
Molecular Electrostatic Potential (MEP) MappingVisualization of charge distribution and reactive sites.Electron-deficient region around the ester carbonyl group, making it a prime target for nucleophilic attack.
Natural Bond Orbital (NBO) AnalysisDetailed analysis of charge distribution and orbital interactions.Significant positive partial charge on the carbonyl carbon, confirming its electrophilicity.

Molecular Dynamics Simulations for Conjugate Conformation and Stability

MD simulations can provide detailed information about:

Linker Conformation and Flexibility: The pentanoic acid chain of the linker provides significant flexibility. MD simulations can explore the conformational landscape of this linker, identifying the most populated conformations and the range of motion it experiences. This is crucial as the linker's flexibility can influence the accessibility of an attached payload and its potential interactions with the protein surface. nih.gov

Payload Exposure and Shielding: In the context of ADCs, the degree to which the cytotoxic payload is exposed to the solvent or shielded by the antibody can impact its efficacy and potential for off-target toxicity. MD simulations can quantify the solvent accessible surface area (SASA) of the payload and analyze its interactions with different regions of the antibody. nih.gov

Impact on Protein Structure: The conjugation of the linker and payload can potentially perturb the local or even global structure of the protein. MD simulations can monitor the structural integrity of the protein upon conjugation, ensuring that the modification does not lead to undesirable unfolding or aggregation.

Simulation AspectInformation Gained for BioconjugatesRelevance to Linker Design
Linker DynamicsUnderstanding the flexibility and conformational preferences of the pentanoic acid chain.Optimizing linker length and composition to control payload positioning.
Solvent Accessible Surface Area (SASA)Quantifying the exposure of the conjugated payload to the surrounding environment.Designing linkers that modulate payload shielding to improve therapeutic index.
Protein-Linker InteractionsIdentifying key interactions between the linker and the protein surface.Avoiding linkers that induce negative conformational changes in the protein.
Overall Conjugate StabilityAssessing the impact of conjugation on the structural integrity of the biomolecule.Ensuring the linker does not compromise the stability and shelf-life of the bioconjugate.

Predictive Modeling for Linker Design and Bioconjugation Efficiency

Predictive modeling, encompassing a range of computational techniques from kinetic modeling to quantitative structure-activity relationship (QSAR) models, is becoming increasingly important in the rational design of linkers and the optimization of bioconjugation reactions. nih.gov

Kinetic Modeling of Bioconjugation: The efficiency of the reaction between this compound and a protein is a critical parameter. Kinetic models can be developed to predict the rate and selectivity of this reaction. A study by Hu et al. (2021) applied a modified Michaelis-Menten model to characterize the kinetics of lysine (B10760008) conjugation for NHS esters. nih.gov This model considers both the initial affinity of the linker for the amine (1/KM) and the maximum reaction rate (Vmax). By experimentally determining these parameters for a given linker and protein, the model can predict the degree of labeling and even the site-selectivity of the conjugation.

The study compared an NHS-PEG-N3 linker with an aldehyde-PEG-N3 linker and found that the aldehyde linker had a greater Vmax, allowing for a wider tunable range of the linker-to-protein ratio. nih.gov Such models can be invaluable for optimizing reaction conditions (e.g., linker concentration, reaction time) to achieve a desired drug-to-antibody ratio (DAR) with minimal heterogeneity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the context of linker design, a QSAR model could be developed to predict the bioconjugation efficiency of a series of amine-reactive linkers based on their structural and electronic properties (descriptors). These descriptors, which can be calculated using DFT, could include parameters like the partial charge on the carbonyl carbon, the LUMO energy, and steric descriptors. While specific QSAR studies for NHS ester bioconjugation are not abundant, the principles have been applied to model the properties of amines for other applications. researchgate.net

By building a QSAR model from a training set of linkers with known reaction kinetics, it would be possible to predict the reactivity of new, untested linker designs. This would enable the in silico screening of virtual linker libraries to identify candidates with optimal properties before committing to their synthesis and experimental validation. This predictive capability can significantly accelerate the development of new bioconjugation reagents with improved efficiency and selectivity. abzena.com

Predictive Modeling ApproachApplication in BioconjugationPotential for Linker Design
Kinetic Modeling (e.g., Michaelis-Menten)Predicting reaction rates and site-selectivity of lysine conjugation.Optimizing reaction conditions to achieve desired drug-to-antibody ratios and homogenous products. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with bioconjugation efficiency.In silico screening of virtual linker libraries to identify candidates with enhanced reactivity and selectivity.
Machine Learning / AIPredicting optimal linker-payload combinations and conjugation sites.Accelerating the design-build-test cycle for novel antibody-drug conjugates. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.